![molecular formula C22H24N4O4S2 B6502986 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 886909-99-5](/img/structure/B6502986.png)
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
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Description
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.12389761 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N4O2S. The structure includes a piperidine ring, a sulfonyl group, and an oxadiazole moiety, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes involved in tumor growth and proliferation.
- Receptor Modulation : The compound may interact with specific receptors that regulate cellular signaling pathways related to cancer progression.
- Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The results indicate significant cytotoxic effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Mia PaCa-2 | 12.5 | Apoptosis induction |
PANC-1 | 15.0 | Inhibition of cell proliferation |
RKO | 10.0 | Cell cycle arrest |
These findings suggest that the compound exhibits selective toxicity towards pancreatic and colorectal cancer cell lines, indicating its potential as a lead candidate for further development.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been tested for antimicrobial activity against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 32 µg/mL |
These results demonstrate the compound's broad-spectrum antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Case Studies
A notable case study involved the evaluation of this compound in a multicellular spheroid model to assess its efficacy in a more physiologically relevant environment. The study revealed that:
- Compound Efficacy : The compound significantly reduced spheroid growth by 50% at concentrations above 10 µM.
- Mechanistic Insights : Analysis indicated increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated spheroids.
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-15-11-13-26(14-12-15)32(28,29)17-9-7-16(8-10-17)20(27)23-22-25-24-21(30-22)18-5-3-4-6-19(18)31-2/h3-10,15H,11-14H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYBERHUYKAORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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